(5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride typically involves the reaction of 5-(ethylsulfonyl)pyridine with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and inert atmosphere to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and consistent quality. The compound is often produced in large quantities and packaged in 25KG drums for distribution .
Chemical Reactions Analysis
Types of Reactions
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted pyridine derivatives .
Scientific Research Applications
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Used in biochemical assays and as a probe in molecular biology research.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the research .
Comparison with Similar Compounds
Similar Compounds
- (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride
- (5-(Propylsulfonyl)pyridin-2-yl)methanamine hydrochloride
- (5-(Butylsulfonyl)pyridin-2-yl)methanamine hydrochloride
Uniqueness
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain pharmaceutical and chemical research applications .
Properties
IUPAC Name |
(5-ethylsulfonylpyridin-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-2-13(11,12)8-4-3-7(5-9)10-6-8;/h3-4,6H,2,5,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDGIZIMSMYWAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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